2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a complex heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction mixture is often cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Medicine: Explored as a candidate for treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also possess neuroprotective and anti-inflammatory properties.
Uniqueness
2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-6-propyl-5-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS2/c1-3-6-18-12(19)10-11(15-13(18)20)16-14(21-10)17-7-4-9(2)5-8-17/h9H,3-8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSSCIOYXDPKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)N=C(S2)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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